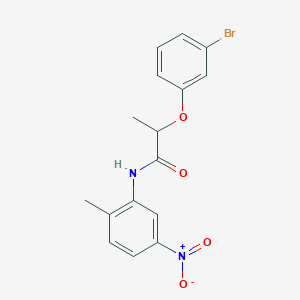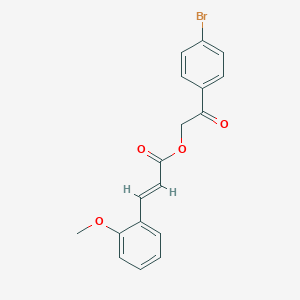![molecular formula C14H21IOS B5178917 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5178917.png)
1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene, also known as IPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IPB is a member of the family of compounds known as aryl iodides, which have been extensively studied for their potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene is not fully understood. However, it is believed that this compound acts as an electron acceptor, facilitating charge transfer in organic electronic devices. This compound has also been shown to interact with biological molecules such as proteins and DNA, although the exact mechanism of these interactions is not yet fully understood.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can interact with biological molecules such as proteins and DNA, potentially leading to changes in their structure and function. This compound has also been shown to exhibit cytotoxicity towards cancer cells, although further research is needed to fully understand this effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene in lab experiments is its excellent electron-transport properties, which make it a potential candidate for use in organic electronic devices. This compound is also relatively easy to synthesize and can be produced on a large scale. However, one of the limitations of using this compound in lab experiments is its potential toxicity towards biological systems, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene. One potential direction is to further investigate its potential applications in organic electronics, particularly in the development of novel materials with unique properties. Another direction is to study its interactions with biological molecules in more detail, potentially leading to the development of new drugs or therapies. Additionally, further research is needed to fully understand the cytotoxic effects of this compound towards cancer cells, which may lead to its use as a potential anticancer agent.
Métodos De Síntesis
The synthesis of 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene involves the reaction of 1-iodo-4-hydroxybenzene with 5-(isopropylthio)pentyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of this compound as the major product. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to exhibit excellent electron-transport properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound has also been studied for its potential use as a building block in the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
1-iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21IOS/c1-12(2)17-11-5-3-4-10-16-14-8-6-13(15)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQUZCZPUAJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21IOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)
![4-methoxy-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5178855.png)
![ethyl 3-[7-hydroxy-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5178860.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethyl-1-piperazinyl)-N-methyl-2-indanecarboxamide](/img/structure/B5178862.png)
![3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide](/img/structure/B5178865.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)


![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)


![isopropyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5178942.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methylbenzoic acid](/img/structure/B5178952.png)
